molecular formula C44H50N4O2+2 B1664504 Alcuronium CAS No. 23214-96-2

Alcuronium

Cat. No.: B1664504
CAS No.: 23214-96-2
M. Wt: 666.9 g/mol
InChI Key: MUQUYTSLDVKIOF-OIBCBTBKSA-N
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Description

It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from Strychnos toxifera . Alcuronium is used primarily in medical settings to facilitate muscle relaxation during surgical procedures.

Chemical Reactions Analysis

Alcuronium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

23214-96-2

Molecular Formula

C44H50N4O2+2

Molecular Weight

666.9 g/mol

IUPAC Name

(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

InChI

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1

InChI Key

MUQUYTSLDVKIOF-OIBCBTBKSA-N

Isomeric SMILES

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Appearance

Solid powder

23214-96-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15180-03-7 (dichloride)
25389-91-7 (iodide salt/solvate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alcuronium
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Alcuronium
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Alcuronium
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Alcuronium
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Alcuronium
Reactant of Route 6
Alcuronium

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